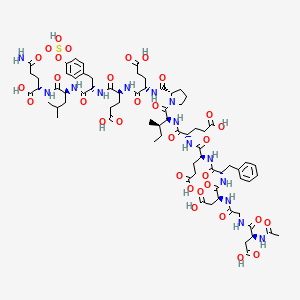
乙酰-水蛭素 (53-65) (硫酸化)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl-Hirudin (53-65) (sulfated): is a peptide derived from the salivary glands of medicinal leeches. It is a potent inhibitor of thrombin, a key enzyme in the blood coagulation cascade. This compound is a fragment of hirudin, specifically residues 53-65, and has been extensively studied for its potential therapeutic applications in various medical conditions, including thrombosis.
科学研究应用
Acetyl-Hirudin (53-65) (sulfated) has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in inhibiting thrombin and its potential effects on blood coagulation pathways.
Medicine: Explored for its therapeutic potential in treating thrombotic disorders due to its potent thrombin inhibitory activity.
Industry: Utilized in the development of anticoagulant drugs and as a reference standard in pharmaceutical research.
生化分析
Biochemical Properties
Acetyl-Hirudin (53-65) (sulfated) plays a crucial role in biochemical reactions by inhibiting thrombin, a key enzyme in the blood coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, thereby impeding clot formation. The compound interacts with thrombin by binding to its active site, effectively blocking its enzymatic activity. Additionally, Acetyl-Hirudin (53-65) (sulfated) interacts with other biomolecules such as trypsin and pancreatic elastase, protecting thrombin from cleavage by these enzymes .
Cellular Effects
Acetyl-Hirudin (53-65) (sulfated) exerts various effects on different cell types and cellular processes. In endothelial cells, it enhances the production of nitric oxide, a vasodilator that helps maintain vascular homeostasis. The compound also influences cell signaling pathways by modulating the activity of protein kinase C and mitogen-activated protein kinases, which are involved in cell proliferation and apoptosis. Furthermore, Acetyl-Hirudin (53-65) (sulfated) affects gene expression by upregulating the expression of anti-inflammatory cytokines and downregulating pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of Acetyl-Hirudin (53-65) (sulfated) involves its binding to thrombin’s active site, thereby inhibiting its enzymatic activity. This binding disrupts the interaction between thrombin and its substrates, preventing the cleavage of fibrinogen to fibrin. Additionally, Acetyl-Hirudin (53-65) (sulfated) interferes with the binding of thrombin to its co-factors, further inhibiting its activity. The compound also modulates the activity of other enzymes, such as trypsin and pancreatic elastase, by protecting thrombin from cleavage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetyl-Hirudin (53-65) (sulfated) have been observed to change over time. The compound exhibits stability under various conditions, with minimal degradation over extended periods. Long-term studies have shown that Acetyl-Hirudin (53-65) (sulfated) maintains its anticoagulant activity and continues to inhibit thrombin effectively. Prolonged exposure to high temperatures or extreme pH conditions may lead to partial degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of Acetyl-Hirudin (53-65) (sulfated) vary with different dosages in animal models. At low doses, the compound effectively inhibits thrombin and prevents clot formation without causing significant adverse effects. At higher doses, Acetyl-Hirudin (53-65) (sulfated) may lead to bleeding complications and other toxic effects. Threshold effects have been observed, where a certain dosage is required to achieve optimal anticoagulant activity without causing toxicity .
Metabolic Pathways
Acetyl-Hirudin (53-65) (sulfated) is involved in various metabolic pathways, primarily related to its anticoagulant activity. The compound interacts with enzymes such as thrombin, trypsin, and pancreatic elastase, modulating their activity and preventing the cleavage of fibrinogen. Additionally, Acetyl-Hirudin (53-65) (sulfated) affects metabolic flux by altering the levels of metabolites involved in the coagulation cascade .
Transport and Distribution
Within cells and tissues, Acetyl-Hirudin (53-65) (sulfated) is transported and distributed through interactions with specific transporters and binding proteins. The compound binds to thrombin and other enzymes, facilitating its transport to sites of action. Additionally, Acetyl-Hirudin (53-65) (sulfated) accumulates in areas with high thrombin activity, such as sites of vascular injury, where it exerts its anticoagulant effects .
Subcellular Localization
Acetyl-Hirudin (53-65) (sulfated) is localized to specific subcellular compartments, primarily within the cytoplasm and extracellular matrix. The compound’s activity and function are influenced by its localization, with higher concentrations observed at sites of thrombin activity. Post-translational modifications, such as sulfation, play a role in directing Acetyl-Hirudin (53-65) (sulfated) to these compartments, enhancing its anticoagulant properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Hirudin (53-65) (sulfated) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling reactions.
Cleavage from Resin: The completed peptide is cleaved from the resin using a suitable cleavage reagent.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods: Industrial production of Acetyl-Hirudin (53-65) (sulfated) follows similar principles as laboratory synthesis but on a larger scale. The process involves:
Large-Scale SPPS: Utilizing automated peptide synthesizers to produce the peptide in bulk.
Purification: Employing large-scale HPLC systems to purify the peptide.
Quality Control: Conducting rigorous quality control tests to ensure the peptide meets the required specifications.
化学反应分析
Types of Reactions: Acetyl-Hirudin (53-65) (sulfated) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Coupling Reagents: Commonly used coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Cleavage Reagents: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin.
Purification Conditions: HPLC with a gradient of acetonitrile and water, often containing 0.1% TFA, is used for purification.
Major Products: The major product formed from these reactions is the purified Acetyl-Hirudin (53-65) (sulfated) peptide, which is characterized by its specific amino acid sequence and sulfation pattern .
作用机制
Acetyl-Hirudin (53-65) (sulfated) exerts its effects by binding to thrombin, a key enzyme in the blood coagulation cascade. The binding occurs at the anion-binding exosite I of thrombin, which prevents thrombin from interacting with its substrates. This inhibition effectively blocks the conversion of fibrinogen to fibrin, thereby preventing blood clot formation. The molecular targets involved in this mechanism include thrombin and its associated pathways .
相似化合物的比较
Hirudin: The full-length peptide from which Acetyl-Hirudin (53-65) (sulfated) is derived. It also inhibits thrombin but has a broader range of activity.
Desirudin: A recombinant form of hirudin used as an anticoagulant.
Bivalirudin: A synthetic peptide that acts as a direct thrombin inhibitor, used in medical settings to prevent blood clots.
Uniqueness: Acetyl-Hirudin (53-65) (sulfated) is unique due to its specific sequence and sulfation pattern, which confer high specificity and potency in thrombin inhibition. Unlike full-length hirudin, this fragment provides targeted inhibition with potentially reduced side effects .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H100N14O32S/c1-6-36(4)60(85-65(106)44(22-27-57(96)97)78-62(103)41(19-24-54(90)91)79-67(108)47(30-38-11-8-7-9-12-38)84-69(110)50(33-59(100)101)76-53(89)34-74-61(102)49(32-58(98)99)75-37(5)87)71(112)86-28-10-13-51(86)70(111)80-43(21-26-56(94)95)63(104)77-42(20-25-55(92)93)64(105)83-48(31-39-14-16-40(17-15-39)118-119(115,116)117)68(109)82-46(29-35(2)3)66(107)81-45(72(113)114)18-23-52(73)88/h7-9,11-12,14-17,35-36,41-51,60H,6,10,13,18-34H2,1-5H3,(H2,73,88)(H,74,102)(H,75,87)(H,76,89)(H,77,104)(H,78,103)(H,79,108)(H,80,111)(H,81,107)(H,82,109)(H,83,105)(H,84,110)(H,85,106)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,113,114)(H,115,116,117)/t36-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,60+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPIXTAAZOCKCV-REWSTJKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H100N14O32S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1705.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,2-Bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B1495694.png)
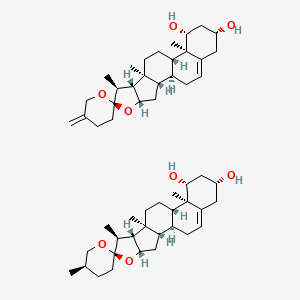
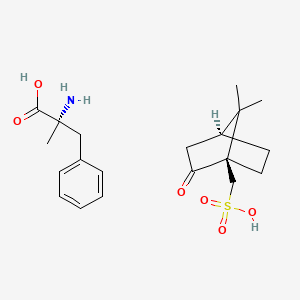
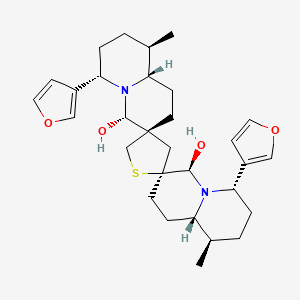
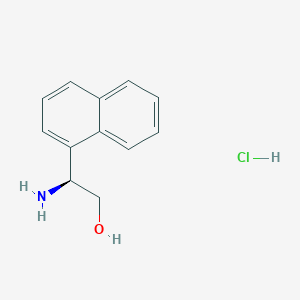
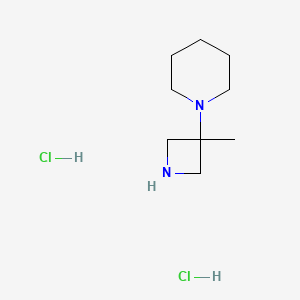
![1,4-Dihydro-4-oxo-1H-pyrido[2,3-c]pyrazine-3-carboxylic acid](/img/structure/B1495721.png)
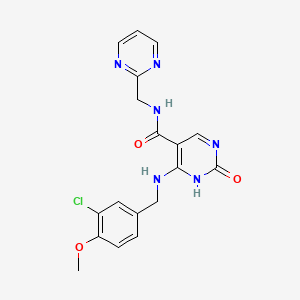
![(R)-Methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-(trimethylsilyloxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1495736.png)
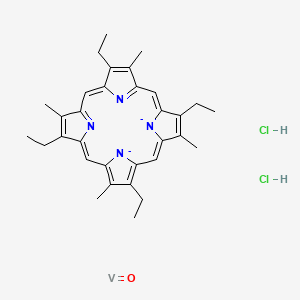
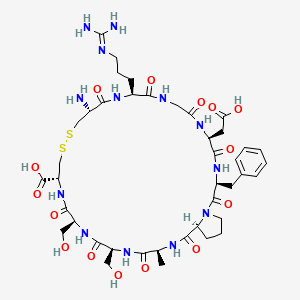
![Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate](/img/structure/B1495756.png)
![8-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1495757.png)

